2-(2-methylphenoxy)pyrazine
Overview
Description
2-(2-methylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of the 2-methylphenoxy group attached to the pyrazine ring imparts unique chemical and physical properties to this compound.
Scientific Research Applications
2-(2-methylphenoxy)pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
2-(2-Methylphenoxy)pyrazine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Pyrrolopyrazine derivatives, including this compound, are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .
Result of Action
It is known that pyrrolopyrazine derivatives have various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Action Environment
It is known that the properties of ionic liquids, which include some pyrazine derivatives, can be tailored for application under specific conditions . This suggests that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
They are associated with green and earthy attributes and have a strong influence on the aroma of wines .
Cellular Effects
Pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents .
Molecular Mechanism
Pyrazines are known to exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties .
Metabolic Pathways
Pyrazines are known to be biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)pyrazine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrazine: A simpler pyrazine derivative with a single methyl group.
2,5-dimethylpyrazine: Contains two methyl groups at positions 2 and 5.
2,3,5,6-tetramethylpyrazine: Contains four methyl groups at positions 2, 3, 5, and 6.
Uniqueness
2-(2-methylphenoxy)pyrazine is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)14-11-8-12-6-7-13-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWSUEYRKCGTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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